N-cyclopropylpyrrolidine-1-sulfonamide

Regioisomerism Scaffold Diversity Medicinal Chemistry

N-Cyclopropylpyrrolidine-1-sulfonamide (CAS 1339745-54-8) is a low-molecular-weight (190.27 g·mol⁻¹) organosulfur building block characterized by a pyrrolidine ring bearing a sulfonamide group at the N1 position and an N-cyclopropyl substituent on the sulfonamide nitrogen. It is commercially supplied at 95% purity as a research-grade building block through the Enamine catalog (EN300-5001588), distributed via Sigma-Aldrich, with a lead time from 7 days and country of origin Ukraine.

Molecular Formula C7H14N2O2S
Molecular Weight 190.26
CAS No. 1339745-54-8
Cat. No. B2877751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylpyrrolidine-1-sulfonamide
CAS1339745-54-8
Molecular FormulaC7H14N2O2S
Molecular Weight190.26
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)NC2CC2
InChIInChI=1S/C7H14N2O2S/c10-12(11,8-7-3-4-7)9-5-1-2-6-9/h7-8H,1-6H2
InChIKeyUMEVTQOSLIUPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropylpyrrolidine-1-sulfonamide (CAS 1339745-54-8): Structural Overview & Procurement Baseline


N-Cyclopropylpyrrolidine-1-sulfonamide (CAS 1339745-54-8) is a low-molecular-weight (190.27 g·mol⁻¹) organosulfur building block characterized by a pyrrolidine ring bearing a sulfonamide group at the N1 position and an N-cyclopropyl substituent on the sulfonamide nitrogen . It is commercially supplied at 95% purity as a research-grade building block through the Enamine catalog (EN300-5001588), distributed via Sigma-Aldrich, with a lead time from 7 days and country of origin Ukraine . The compound has no reported biological activity in ChEMBL or clinical trial registries, positioning it as a pharmacologically unannotated scaffold suitable for de novo hit discovery [1].

Why Pyrrolidine Sulfonamide Analogs Cannot Be Interchanged with N-Cyclopropylpyrrolidine-1-sulfonamide


In-class pyrrolidine sulfonamides are not interchangeable with N-cyclopropylpyrrolidine-1-sulfonamide due to three non-redundant structural features. First, the sulfonamide is anchored at the pyrrolidine N1 position, creating a sulfonamide-pyrrolidine hybrid where the pyrrolidine nitrogen is directly sulfonylated—a connectivity that differs fundamentally from 3-substituted regioisomers in both electronic character and derivatization potential [1]. Second, the N-cyclopropyl substituent on the sulfonamide nitrogen confers reduced susceptibility to cytochrome P450-mediated oxidative metabolism relative to N-ethyl or N-methyl analogs, owing to the higher C–H bond dissociation energy of the cyclopropyl ring [2]. Third, the scaffold lacks any pre-existing aryl or heteroaryl substituents, offering maximal vector diversity for parallel SAR exploration—in contrast to N-aryl pyrrolidine-1-sulfonamides such as N-(2-bromophenyl)pyrrolidine-1-sulfonamide [3]. Generic substitution with a regioisomeric 3-sulfonamide or an N-alkyl analog would alter both the metabolic phenotype and the accessible chemical space for library enumeration.

N-Cyclopropylpyrrolidine-1-sulfonamide: Quantitative Differentiation Evidence for Scientific Selection


Regioisomeric Differentiation: 1-Sulfonamide vs. 3-Sulfonamide Connectivity Defines Distinct Chemical Space

N-Cyclopropylpyrrolidine-1-sulfonamide places the sulfonamide group at the pyrrolidine N1 position (direct N-sulfonylation), whereas the closest regioisomer, N-cyclopropylpyrrolidine-3-sulfonamide (CAS 1423024-85-4), places it at the C3 position . This regioisomeric difference was shown to be functionally consequential in the TRPV4 antagonist series reported by Brnardic et al. (2018), where the pyrrolidine sulfonamide template was initially identified as a minor regioisomeric side product during SAR studies, and further optimization of the regioisomeric core yielded highly potent TRPV4 antagonists (lead GSK3395879) with in vivo activity in a pulmonary edema model [1]. The 1-sulfonamide scaffold offers a distinct vector orientation for fragment growth compared to the 3-position analog.

Regioisomerism Scaffold Diversity Medicinal Chemistry

N-Cyclopropyl Metabolic Stability Advantage Relative to N-Alkyl Pyrrolidine Sulfonamides

The N-cyclopropyl substituent on the sulfonamide nitrogen is expected to confer reduced susceptibility to cytochrome P450-mediated oxidative metabolism compared to N-ethyl or N-methyl pyrrolidine-1-sulfonamide analogs. The Hypha Discovery analysis documents that the high C–H bond dissociation energy of cyclopropyl rings (~106 kcal·mol⁻¹ for cyclopropyl vs. ~98 kcal·mol⁻¹ for a typical secondary alkyl C–H) results in a reduced rate of hydrogen atom abstraction by CYP enzymes, the rate-limiting step in oxidative metabolism [1]. This principle has been exploited in multiple drug discovery programs: replacing an N-ethyl group with N-cyclopropyl reduced CYP-mediated clearance (e.g., in pitavastatin, where the cyclopropyl diverted metabolism away from CYP3A4 to the clinically insignificant CYP2C9 pathway) [2]. While direct microsomal stability data for N-cyclopropylpyrrolidine-1-sulfonamide itself are not publicly available, the class-level inference is well-supported by the established medicinal chemistry literature [3].

Metabolic Stability CYP450 Pharmacokinetics

Molecular Property Profile vs. Parent Pyrrolidine-1-sulfonamide: Optimized Balance of Size and Lipophilicity

N-Cyclopropylpyrrolidine-1-sulfonamide (MW 190.27, C7H14N2O2S) adds approximately 40 Da relative to the parent scaffold pyrrolidine-1-sulfonamide (MW 150.20, C4H10N2O2S), while introducing a cyclopropyl ring that increases both molecular complexity (fraction sp³ ≈ 0.86) and lipophilicity in a controlled manner . The compound retains full compliance with Lipinski's Rule of Five (MW < 500; H-bond donors = 1; H-bond acceptors ≤ 4; predicted logP estimated at 0.5–1.5 based on fragment contributions) . In contrast, the more elaborated analog 1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide (CAS 1423033-20-8, MW 280.39, C14H20N2O2S) adds an additional 90 Da and a benzyl group, shifting the property profile toward higher lipophilicity and larger molecular volume more suited to late-stage lead optimization than fragment-based screening .

Physicochemical Properties Drug-likeness Fragment-based design

Pharmacologically Unannotated Scaffold vs. Precedented Pyrrolidine Sulfonamides: Opportunity for Novel IP Generation

N-Cyclopropylpyrrolidine-1-sulfonamide has no reported biological activity in ChEMBL, no entry in BindingDB with target annotations, and no associated clinical trials [1]. This stands in contrast to several related pyrrolidine sulfonamide chemotypes that have been extensively characterized: 3,4-disubstituted pyrrolidine sulfonamides are potent GlyT1 competitive inhibitors (e.g., compounds with pIC₅₀ values in the 7–8 range) [2]; pyrrolidine sulfonamides with sulfone-containing substituents are TRPV4 antagonists with pIC₅₀ = 7.3 and in vivo activity in pulmonary edema models [3]; and N-(2-bromophenyl)pyrrolidine-1-sulfonamide has a published co-crystal structure with human NQO1 at 2.76 Å resolution (PDB 6FY4) demonstrating specific protein-ligand interactions [4]. The absence of prior target annotation for the N-cyclopropyl-1-sulfonamide scaffold means it can be screened against any target class without IP entanglements from competitor lead series.

Novel Chemical Space Intellectual Property Hit Discovery

Optimal Application Scenarios for Procuring N-Cyclopropylpyrrolidine-1-sulfonamide (CAS 1339745-54-8)


De Novo Fragment-Based Drug Discovery Requiring a Structurally Novel, IP-Clean Pyrrolidine Sulfonamide Core

For fragment-based lead generation programs, N-cyclopropylpyrrolidine-1-sulfonamide offers a combination of low molecular weight (190 Da), full Rule-of-Five compliance, and—critically—zero prior pharmacological annotation across ChEMBL and clinical databases [1]. This enables screening against any target class without pre-existing IP constraints, in contrast to 3,4-disubstituted pyrrolidine sulfonamides already patented as GlyT1 inhibitors and TRPV4 antagonists [2]. The N1-sulfonamide connectivity provides a distinct vector geometry for fragment linking compared to C3-substituted regioisomers .

Metabolic Stability-Focused Lead Optimization Leveraging the Innate N-Cyclopropyl Handle

Programs that have identified a pyrrolidine-1-sulfonamide hit but face CYP-mediated metabolic liabilities on the sulfonamide N-substituent should evaluate N-cyclopropylpyrrolidine-1-sulfonamide as a direct replacement scaffold. The N-cyclopropyl group, by virtue of its high C–H bond dissociation energy (~106 kcal·mol⁻¹), is established in medicinal chemistry to reduce oxidative metabolism compared to N-ethyl or N-methyl substituents [1]. This substitution strategy has been validated in marketed drugs (pitavastatin, risdiplam) and preclinical candidates (Merck IDO1 inhibitor) [1], providing a precedented risk-mitigation path.

Parallel Library Synthesis for SAR Exploration Across Diverse Target Families

The absence of pre-installed aryl or heteroaryl substituents on N-cyclopropylpyrrolidine-1-sulfonamide makes it an ideal core scaffold for parallel amidation, N-arylation, or sulfonamide diversification libraries. Unlike N-(2-bromophenyl)pyrrolidine-1-sulfonamide (PDB 6FY4), which is pre-committed to a specific aryl vector [2], this scaffold allows simultaneous exploration of the pyrrolidine ring, sulfonamide NH, and cyclopropyl ring as independent diversity points, maximizing SAR information return per synthesis cycle. Commercially available at 95% purity from Enamine with a 7-day lead time, it supports rapid library production .

Building Block Procurement for CNS or Metabolic Disease Programs Seeking Underexplored Chemical Space

Programs targeting CNS disorders (e.g., schizophrenia via GlyT1 modulation) or cardiometabolic diseases (e.g., heart failure via TRPV4 antagonism) where pyrrolidine sulfonamides have established target engagement should consider N-cyclopropylpyrrolidine-1-sulfonamide as a differentiated starting scaffold. While the more extensively characterized 3,4-disubstituted pyrrolidine sulfonamides have demonstrated potent GlyT1 inhibition [1] and TRPV4 antagonism with in vivo efficacy [2], the N1-sulfonamide-cyclopropyl scaffold remains unencumbered by competitor patents in these target spaces, offering freedom to operate for preclinical discovery [1][2].

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